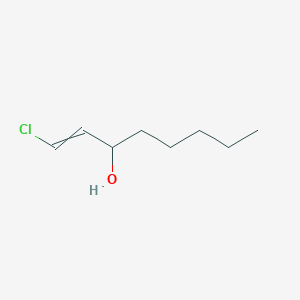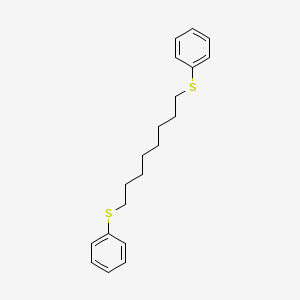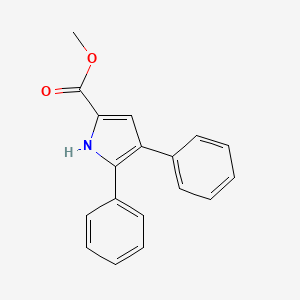![molecular formula C17H16N2O3 B14479326 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate CAS No. 67647-47-6](/img/structure/B14479326.png)
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is an ester, which means it has a characteristic carbon-oxygen double bond (C=O) linked to another oxygen atom that is bonded to an alkyl or aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-acetyl aniline to form the diazonium salt. This is achieved by treating 4-acetyl aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with phenyl propanoate under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro groups or halogens.
Scientific Research Applications
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a dye or stain in biological assays to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate involves its interaction with molecular targets and pathways within cells. The azo group (N=N) can undergo reduction to form amines, which can then interact with cellular components. The compound may also act as a prodrug, releasing active metabolites that exert therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(4-Octyloxy)phenyl]diazenyl]aniline
- 4-[(E)-(4-Bromophenyl)diazenyl]phenyl propanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl propanoate
Uniqueness
4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other azo compounds that may have different substituents on the aromatic rings .
Properties
CAS No. |
67647-47-6 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
[4-[(4-acetylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C17H16N2O3/c1-3-17(21)22-16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)12(2)20/h4-11H,3H2,1-2H3 |
InChI Key |
PEOXGFMHFGQXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)


![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)




![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)

![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
